1-(Pyridin-3-yl)propane-1,3-diol chemical properties
1-(Pyridin-3-yl)propane-1,3-diol chemical properties
An In-Depth Technical Guide to the Predicted Chemical Properties of 1-(Pyridin-3-yl)propane-1,3-diol
Executive Summary
This technical guide offers a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-(Pyridin-3-yl)propane-1,3-diol. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a 1,3-diol moiety, this structure presents a unique combination of polarity, hydrogen bonding capability, and a basic nitrogen center, making it a molecule of significant interest for researchers in drug development and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages a predictive and comparative approach. By synthesizing information from structurally analogous compounds—including the parent 1,3-propanediol, the isomeric 1-(Pyridin-2-yl)propane-1,3-diol, and other pyridine derivatives—we provide a robust theoretical framework to guide future experimental work. This document details proposed synthetic methodologies, predicted analytical characteristics, potential reactivity, and safety protocols, serving as an essential resource for scientists engaged in the exploration of novel pyridine-based compounds.
Introduction: The Pyridyl-Diol Scaffold
The integration of a pyridine ring and a 1,3-diol into a single molecular entity creates a scaffold with compelling chemical and physical properties. The pyridine nucleus, a six-membered heteroaromatic ring, is a prevalent feature in a vast array of pharmaceuticals and bioactive molecules, prized for its ability to engage in hydrogen bonding, π-stacking, and coordination with metal ions.[1][2] The 1,3-propanediol functional group imparts significant hydrophilicity and provides two primary hydroxyl groups for further chemical modification, such as esterification or etherification.[3]
The compound 1-(Pyridin-3-yl)propane-1,3-diol is thus a bifunctional molecule with potential as:
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A versatile building block in organic synthesis.
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A polar ligand in coordination chemistry.
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A core structure for the development of novel therapeutic agents.
This guide aims to construct a detailed profile of this molecule, providing researchers with the foundational knowledge required to synthesize, characterize, and utilize it in their work.
Predicted Physicochemical and Thermochemical Properties
The physicochemical properties of 1-(Pyridin-3-yl)propane-1,3-diol are predicted based on its structure and by comparison with 1,3-propanediol. The presence of the aromatic pyridine ring is expected to increase the molecular weight and boiling point relative to the parent diol.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow, viscous liquid. | Based on the physical state of 1,3-propanediol.[3][4] |
| Melting Point | > -32 °C | Expected to be higher than 1,3-propanediol (-32 °C) due to increased molecular weight and intermolecular forces from the pyridine ring.[4] |
| Boiling Point | > 214 °C | Expected to be significantly higher than 1,3-propanediol (214 °C) due to the aromatic ring and stronger intermolecular interactions.[4] |
| Flash Point | ~140-150 °C | Based on 1,3-propanediol (140 °C), the pyridine ring may slightly alter this value.[4][5] |
| Solubility | Miscible with water, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents like benzene.[3] | The two hydroxyl groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, promoting solubility in polar media. |
| pKa | ~5.0 (for the pyridinium ion) | The basicity of the pyridine nitrogen is slightly reduced by the electron-withdrawing effect of the diol side chain compared to pyridine itself (~5.2). |
Proposed Synthesis and Purification Methodology
A robust and probable synthetic route to 1-(Pyridin-3-yl)propane-1,3-diol is the base-catalyzed aldol condensation of 3-methylpyridine (3-picoline) with two equivalents of formaldehyde. This approach is analogous to established methods for the synthesis of the corresponding 2-pyridyl isomer.[6]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(Pyridin-3-yl)propane-1,3-diol.
Detailed Experimental Protocol (Hypothetical)
1. Reaction Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-picoline (0.1 mol) and ethanol (50 mL).
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Add a catalytic amount of sodium hydroxide (e.g., 0.01 mol) to the mixture.
2. Reagent Addition:
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Heat the mixture to a controlled temperature of 60-70 °C.
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Add a 37% aqueous solution of formaldehyde (0.22 mol, 2.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 2 hours. Causality: A slight excess of formaldehyde ensures complete reaction, while slow, dropwise addition helps to control the exothermic reaction and minimize side products.
3. Reaction Monitoring:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a polar eluent system (e.g., Ethyl Acetate/Methanol 9:1). The disappearance of the 3-picoline spot and the appearance of a more polar product spot indicates reaction progression.
4. Work-up:
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Carefully neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL). Trustworthiness: Due to the high polarity of the diol, multiple extractions are necessary to ensure a good yield. If extraction is difficult, continuous liquid-liquid extraction is a superior alternative.[6]
5. Purification:
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting crude oil by column chromatography on silica gel. A gradient elution, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., to a final mixture of 95:5 Ethyl Acetate/Methanol), should effectively separate the polar diol product from less polar impurities.[6]
Predicted Analytical and Spectroscopic Data
Characterization of 1-(Pyridin-3-yl)propane-1,3-diol can be achieved using standard analytical techniques. The following data is predictive, based on the known fragmentation patterns and chemical shifts of related structures.[7][8]
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and a predictable fragmentation pattern.
| m/z (Predicted) | Proposed Fragment Ion | Proposed Structure | Notes on Fragmentation |
| 153 | [M]⁺ | [C₈H₁₁NO₂]⁺ | The molecular ion peak. |
| 136 | [M-OH]⁺ | [C₈H₁₀NO]⁺ | Loss of a hydroxyl radical from the diol chain. |
| 122 | [M-CH₂OH]⁺ | [C₇H₈NO]⁺ | High intensity peak due to stable benzylic-type cation formation via α-cleavage. |
| 106 | [C₇H₈N]⁺ | 3-vinylpyridine radical cation | Loss of the CH(OH)CH₂OH group. |
| 93 | [C₆H₅N]⁺ | Pyridyl cation | Fragmentation of the side chain. |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation | Cleavage at the bond connecting the ring to the side chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be characterized by distinct aromatic signals and complex aliphatic signals.
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δ 8.5-8.7 ppm: Two protons on the pyridine ring (positions 2 and 6), likely appearing as a multiplet or two distinct signals.
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δ 7.2-7.8 ppm: Two protons on the pyridine ring (positions 4 and 5), appearing as multiplets.
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δ 4.5-4.8 ppm: One proton (methine, CH-OH), likely a multiplet.
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δ 3.6-3.9 ppm: Two protons (methylene, CH₂-OH), likely a multiplet.
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δ 2.5-3.5 ppm: Two hydroxyl protons (-OH), appearing as broad, exchangeable singlets.
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δ 1.8-2.2 ppm: Two protons (methylene, -CH₂-), likely a multiplet.
-
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¹³C NMR: The spectrum should show 8 distinct carbon signals.
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δ 147-150 ppm: Two carbons in the pyridine ring (C2, C6).
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δ 123-140 ppm: Three carbons in the pyridine ring (C3, C4, C5).
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δ ~70 ppm: One carbon (methine, CH-OH).
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δ ~60 ppm: One carbon (methylene, CH₂-OH).
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δ ~40 ppm: One carbon (methylene, -CH₂-).
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Infrared (IR) Spectroscopy
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3400-3200 cm⁻¹: A strong, broad peak corresponding to the O-H stretching of the two hydroxyl groups.
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3100-3000 cm⁻¹: C-H stretching from the aromatic pyridine ring.
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2950-2850 cm⁻¹: C-H stretching from the aliphatic propane chain.
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~1600, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
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~1100-1000 cm⁻¹: Strong C-O stretching from the primary and secondary alcohol groups.
Reactivity and Potential Applications
The molecule's bifunctionality dictates its reactivity and potential uses. The hydroxyl groups can undergo esterification, oxidation, or etherification, while the pyridine nitrogen provides a site for N-alkylation, N-oxidation, and metal coordination.
Potential Applications Workflow
Caption: Potential application pathways for 1-(Pyridin-3-yl)propane-1,3-diol.
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Drug Development: As a structural analogue of other bioactive pyridine derivatives, this compound could serve as a starting point for developing novel agents with anticancer, anti-inflammatory, or antimicrobial properties.[2] The diol moiety can improve aqueous solubility and provides handles for creating prodrugs.
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Polymer Chemistry: Analogous to how 1,3-propanediol is a key monomer for the production of the high-performance polyester Polytrimethylene Terephthalate (PTT), this functionalized diol could be incorporated into polymer backbones to create new materials with unique properties like improved dye affinity or altered thermal stability.[9]
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Chemical Synthesis: It can be used as a chiral auxiliary or a versatile intermediate for more complex molecular targets.
Safety, Handling, and Storage
While specific toxicological data for 1-(Pyridin-3-yl)propane-1,3-diol is not available, prudent safety measures should be based on compounds with similar functional groups, such as 1,3-propanediol.[10]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[4][5]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4] Keep away from open flames, hot surfaces, and sources of ignition.[4]
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Storage: Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed. Store away from incompatible materials.
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Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[4]
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First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Get medical attention if symptoms occur.[4]
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Conclusion
1-(Pyridin-3-yl)propane-1,3-diol is a molecule with significant untapped potential. This guide has constructed a comprehensive, albeit predictive, profile of its chemical and physical properties. By outlining a plausible synthetic route, predicting its spectral characteristics, and exploring its potential reactivity and applications, we provide a foundational resource for researchers. The true value of this compound will only be realized through experimental validation of the properties and pathways described herein. Its unique combination of a hydrophilic diol chain and a versatile pyridine ring makes it a compelling target for future research in both medicinal and materials chemistry.
References
-
ScienceLab.com. (2007, November 29). Material Safety Data Sheet: 1,3-Propanediol. Available at: [Link]
-
PubChem. 1-(Pyridin-3-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. RSC.org. Available at: [Link]
-
ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link]
-
LookChem. Safety Overview Of 1,3 propanediol. Available at: [Link]
-
PubChem. 2-(2-Pyridyl)propane-1,3-diol. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. 1,3 PROPANDIOL. Available at: [Link]
- Google Patents. Method for producing 1,3-propane diol.
- Google Patents. 1,3-propane diol derivatives as bioactive compounds.
-
Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. Available at: [Link]
-
ResearchGate. The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion. Available at: [Link]
-
Biological Magnetic Resonance Bank. 1,3-Propanediol at BMRB. Available at: [Link]
-
ResearchGate. Synthetic Methods for the Preparation of 1,3-Propanediol. Available at: [Link]
-
University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
-
Brenntag. Buy 1,3-Propanediol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Propanediol Production_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. News - 1,3-Propanediol application in the industrial field [sprchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]



